molecular formula C9H14N2O4 B1379857 Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate CAS No. 1418117-73-3

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Cat. No.: B1379857
CAS No.: 1418117-73-3
M. Wt: 214.22 g/mol
InChI Key: AOGHVJBCZKKSHQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the molecular formula C9H14N2O4 It is known for its unique structure, which includes an imidazolidinyl ring substituted with a methyl group and two oxo groups

Preparation Methods

The synthesis of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,5-dioxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)butanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group, leading to different chemical and biological properties.

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)acetate:

    Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)hexanoate: This compound has a longer carbon chain, influencing its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the molecular formula C9H14N2O4 and a molar mass of 214.22 g/mol. Its structure features an imidazolidinyl ring substituted with a methyl group and two oxo groups, indicating potential for various biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest in both medicinal chemistry and pharmacology.

PropertyDescription
IUPAC Name Ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
CAS Number 1418117-73-3
Molecular Formula C9H14N2O4
Molar Mass 214.22 g/mol
SMILES Notation O=C(OCC)CCC(C(N1)=O)(C)NC1=O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and activation of caspases, which are crucial in the apoptotic pathway. These findings highlight its potential as a therapeutic agent in oncology.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at varying levels depending on the strain tested.

Study on Anticancer Effects

Another study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability after treatment with this compound, accompanied by increased markers of apoptosis (e.g., cleaved caspase-3). This suggests that the compound may effectively induce cancer cell death through apoptotic pathways.

Properties

IUPAC Name

ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-15-6(12)4-5-9(2)7(13)10-8(14)11-9/h3-5H2,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHVJBCZKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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